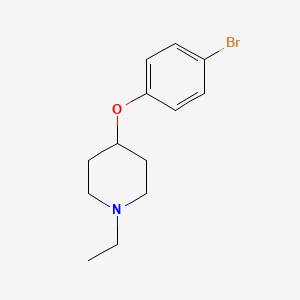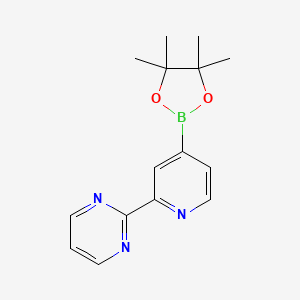
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique chemical properties and reactivity. It is often employed as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions, and the water produced during the reaction is continuously removed from the reaction mixture . The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion. After the reaction is complete, the product is isolated by cooling the reaction mixture, followed by filtration to obtain the desired compound as a white solid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using radical approaches.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Protodeboronation: Often utilizes radical initiators and specific solvents to achieve the desired transformation.
Major Products Formed
科学研究应用
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester primarily involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound acts as a nucleophilic partner, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product .
相似化合物的比较
Similar Compounds
- Pyridine-4-boronic acid pinacol ester
- Pyridine-2-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester is unique due to its specific structural features, which include a pyrimidyl group attached to the pyridine ring. This structural arrangement imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry. Its ability to form stable complexes with a wide range of substrates further enhances its utility in diverse applications.
属性
分子式 |
C15H18BN3O2 |
|---|---|
分子量 |
283.14 g/mol |
IUPAC 名称 |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine |
InChI |
InChI=1S/C15H18BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-9-17-12(10-11)13-18-7-5-8-19-13/h5-10H,1-4H3 |
InChI 键 |
MPVGDIAATDNOEE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


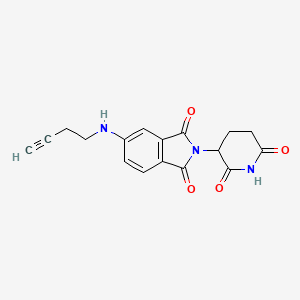
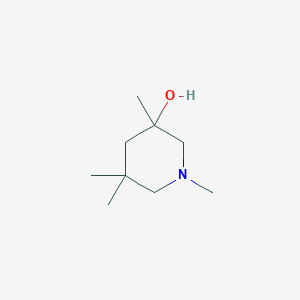

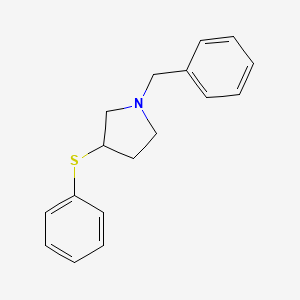
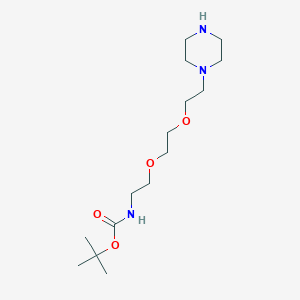


![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
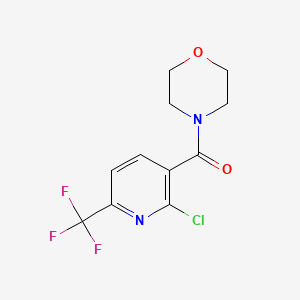
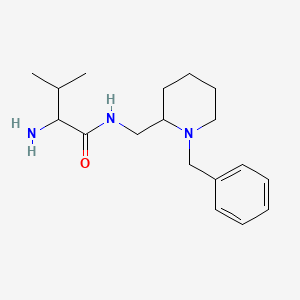
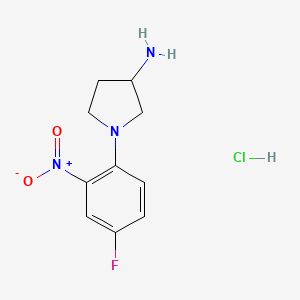
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)

